molecular formula C9H7BrN2S2 B136369 (4-Bromophenyl) methyl cyanocarbonimidodithioate CAS No. 152382-03-1

(4-Bromophenyl) methyl cyanocarbonimidodithioate

Cat. No.: B136369
CAS No.: 152382-03-1
M. Wt: 287.2 g/mol
InChI Key: JPFCBZQFBWRLPJ-UHFFFAOYSA-N
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Description

(4-Bromophenyl) methyl cyanocarbonimidodithioate is a chemical compound with the molecular formula C9H7BrN2S2 It is characterized by the presence of a bromophenyl group, a sulfanyl group, and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl) methyl cyanocarbonimidodithioate typically involves the reaction of 4-bromothiophenol with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl) methyl cyanocarbonimidodithioate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl) methyl cyanocarbonimidodithioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Bromophenyl) methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. The cyanamide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

(4-Bromophenyl) methyl cyanocarbonimidodithioate can be compared with other similar compounds, such as:

    [(4-Bromophenyl)sulfonyl]benzoyl-L-valine: This compound contains a similar bromophenyl group but differs in its sulfonyl and valine moieties.

    2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: This compound has a similar sulfanyl group but includes a methoxy and phenylethanone group.

Biological Activity

(4-Bromophenyl) methyl cyanocarbonimidodithioate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological significance, and mechanisms of action of this compound, drawing on diverse research findings.

The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with thiourea derivatives. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Property Value
Molecular Formula C10H10BrN3S2
Molecular Weight 314.23 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in organic solvents

Antimicrobial Activity

Research indicates that compounds containing the 4-bromophenyl moiety exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

  • Case Study: Antimicrobial Efficacy
    A study evaluated the antimicrobial effects of several derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting potent activity comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays, particularly against human breast cancer cell lines such as MCF-7. The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells.

  • Research Findings:
    • A study employing the Sulforhodamine B (SRB) assay reported that this compound exhibited a significant reduction in cell viability at concentrations above 25 µM.
    • Molecular docking studies suggest that the compound binds effectively to estrogen receptors, potentially inhibiting tumor growth through receptor antagonism .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis: In cancer cells, it appears to trigger apoptotic pathways, leading to programmed cell death.
  • Molecular Interactions: Docking studies indicate that the compound can interact with specific protein targets, altering their function and leading to therapeutic effects .

Properties

IUPAC Name

[(4-bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S2/c1-13-9(12-6-11)14-8-4-2-7(10)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFCBZQFBWRLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375655
Record name 4-Bromophenyl methyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152382-03-1
Record name Carbonimidodithioic acid, cyano-, 4-bromophenyl methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152382-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromophenyl methyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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